molecular formula C8H14O4S B13180046 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoicacid

2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoicacid

Cat. No.: B13180046
M. Wt: 206.26 g/mol
InChI Key: NRXVDULJQIQPFE-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid is a sulfur-containing organic compound It is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid typically involves the oxidation of thiane derivatives. One common method is the oxidation of 4-thianol with hydrogen peroxide in the presence of a catalyst. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiane derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfone group plays a crucial role in these interactions, as it can form strong hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxo-1lambda6-thian-4-yl)acetic acid
  • 2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid
  • 2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-methylpropanoic acid

Uniqueness

2-(1,1-Dioxo-1lambda6-thian-4-yl)propanoic acid is unique due to its specific structural features and chemical properties. The presence of the propanoic acid group distinguishes it from other similar compounds, providing it with distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

IUPAC Name

2-(1,1-dioxothian-4-yl)propanoic acid

InChI

InChI=1S/C8H14O4S/c1-6(8(9)10)7-2-4-13(11,12)5-3-7/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

NRXVDULJQIQPFE-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCS(=O)(=O)CC1)C(=O)O

Origin of Product

United States

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